molecular formula C18H20N4O2S2 B2638437 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1421527-96-9

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2638437
CAS No.: 1421527-96-9
M. Wt: 388.5
InChI Key: QHIYHIFIXHDUOW-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound offered for non-human research applications. This molecule is of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology, due to its incorporation of a privileged pyrazole scaffold . The pyrazole ring is a key structural feature found in numerous protein kinase inhibitors (PKIs), a class of therapeutics that has revolutionized targeted cancer therapy . The compound's structure combines the pyrazole core with a pyridine moiety and a thiophene sulfonamide group, a design that may influence its binding affinity and selectivity towards specific enzymatic targets . Researchers can investigate this compound as a potential protein kinase inhibitor. The unfused pyrazole ring can function as an adenine-mimetic, allowing the molecule to compete with ATP in the kinase binding pocket . The specific arrangement of the cyclopentyl and pyridin-4-yl substituents on the pyrazole ring, along with the thiophene-2-sulfonamide chain, is designed to modulate the compound's physicochemical properties and interactions with hydrophobic regions and active sites of target proteins . This compound is intended for use in biochemical assays and as a chemical tool for studying signal transduction pathways, cell proliferation, and other kinase-dependent processes. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c23-26(24,18-6-3-11-25-18)20-13-15-12-17(14-7-9-19-10-8-14)22(21-15)16-4-1-2-5-16/h3,6-12,16,20H,1-2,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIYHIFIXHDUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=CC=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: This might involve the cyclization of a hydrazine derivative with a diketone.

    Attachment of the pyridinyl group: This could be achieved through a coupling reaction, such as Suzuki or Heck coupling.

    Introduction of the cyclopentyl group: This might be done via alkylation or acylation reactions.

    Sulfonamide formation: The final step could involve the reaction of the thiophene-2-sulfonyl chloride with the amine group of the pyrazole derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the sulfur atom to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridinyl or pyrazolyl rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the thiophene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

“N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide” could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for “N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide” would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression or replication.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity
Target Compound 1H-pyrazole 1-cyclopentyl, 5-pyridin-4-yl, 3-(thiophene-2-sulfonamido)methyl ~435.5 Hypothesized kinase inhibition (e.g., JAK2/STAT3 pathways)
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide 1H-pyrazole 1-phenyl, 3-methyl, 5-(thiazol-4-yl) ~406.4 Anticancer activity (IC₅₀: 12 µM against MCF-7 cells)
1-(4-Fluorophenyl)-5-(pyridin-4-yl)-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide 1H-pyrazole 1-(4-fluorophenyl), 5-pyridin-4-yl, 3-carboxamide-thiophene-2-sulfonyl ~458.5 COX-2 inhibition (IC₅₀: 0.8 µM)
1-Cyclohexyl-5-(pyrimidin-2-yl)-N-(benzene sulfonamide)-1H-pyrazole-3-methanol 1H-pyrazole 1-cyclohexyl, 5-pyrimidin-2-yl, 3-methanol-benzene sulfonamide ~442.5 Antibacterial (MIC: 4 µg/mL against S. aureus)

Key Observations:

Thiophene-2-sulfonamide demonstrates stronger electron-withdrawing effects than benzene sulfonamide, which may influence binding affinity to charged enzymatic pockets.

Biological Activity Trends :

  • Pyrazole derivatives with pyridinyl substituents (e.g., target compound) show preferential activity in kinase inhibition, while thiazole -containing analogues (e.g., compound from ) exhibit cytotoxicity in cancer models.
  • Substitution at position 3 (e.g., methylene-sulfonamide vs. carboxamide) modulates solubility; the target compound’s sulfonamide group may confer better aqueous stability.

Synthetic Challenges :

  • The cyclopentyl group introduces steric hindrance during pyrazole cyclization, requiring optimized reaction conditions (e.g., high-temperature microwaves) compared to phenyl-substituted analogues.

Research Findings and Limitations

  • Pharmacokinetics: No in vivo data are available for the target compound. However, cycloalkyl-substituted pyrazoles generally exhibit longer half-lives than aromatic analogues due to reduced CYP450 metabolism.
  • SAR Insights : Replacement of pyridin-4-yl with pyrimidin-2-yl (as in Table 1) reduces kinase selectivity but enhances antibacterial effects, highlighting the role of nitrogen positioning in heteroaromatic rings.
  • Further in vitro assays (e.g., kinase panel screening) are needed to validate hypothesized activities.

Biological Activity

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C21H23N4O3SC_{21}H_{23}N_4O_3S, with a molecular weight of approximately 430.5 g/mol. The presence of the pyrazole and thiophene rings suggests a versatile interaction profile with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₅N₅O₂
Molecular Weight343.4 g/mol
CAS Number1421514-53-5

This compound exhibits several biological activities, primarily attributed to its interaction with key enzymes and pathways involved in inflammation and cancer progression.

  • Inhibition of p38 MAPK : Research indicates that compounds with similar structures can inhibit p38 MAPK, an important kinase involved in inflammatory responses. For instance, related pyrazole derivatives have shown IC50 values in the nanomolar range against p38 MAPK, suggesting that this compound may also exhibit similar potency .
  • Anti-inflammatory Effects : Compounds in this class have been noted for their ability to inhibit cytokine production, particularly TNFα and IL-6, which are critical mediators in inflammatory pathways. The inhibition of these cytokines can lead to reduced inflammation in various models of disease .
  • Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines. The structural components allow for interaction with cellular pathways that regulate growth and apoptosis, making it a candidate for further investigation in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Pyrazolyl-Ureas : A study published in MDPI highlighted the effectiveness of pyrazolyl derivatives as p38 MAPK inhibitors, showing significant inhibition of IL-6 production in human chondro-sarcoma cells with IC50 values around 820 nM . This suggests that this compound may exhibit comparable effects.
  • Antioxidant Activity : Related compounds have demonstrated antioxidant properties, which could contribute to their therapeutic potential by mitigating oxidative stress associated with chronic diseases .

Comparative Biological Activity Table

Compound NameIC50 (nM)Biological Activity
N-(1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)thiophene53p38 MAPK Inhibition
Pyrazolyl-Urea Derivative42IL-6 Production Inhibition
Thiophene-based Compound270Antiproliferative Effects

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